molecular formula C12H6Cl3NO2 B14129884 2,4',5-Trichloro-4-nitro-1,1'-biphenyl CAS No. 89160-42-9

2,4',5-Trichloro-4-nitro-1,1'-biphenyl

Cat. No.: B14129884
CAS No.: 89160-42-9
M. Wt: 302.5 g/mol
InChI Key: DPUBLHWLZVEZFA-UHFFFAOYSA-N
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Description

2,4’,5-Trichloro-4-nitro-1,1’-biphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C12H6Cl3NO2. It is a derivative of biphenyl, where three chlorine atoms and one nitro group are substituted at specific positions on the biphenyl structure. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’,5-Trichloro-4-nitro-1,1’-biphenyl typically involves the nitration of 2,4’,5-trichlorobiphenyl. The nitration process can be carried out using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,4’,5-Trichloro-4-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4’,5-Trichloro-4-nitro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4’,5-Trichloro-4-nitro-1,1’-biphenyl involves its interaction with biological molecules. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in various toxic effects, including disruption of endocrine function and promotion of carcinogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4’,5-Trichloro-4-nitro-1,1’-biphenyl is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical and biological properties. The nitro group enhances its reactivity in reduction and substitution reactions, while the chlorine atoms contribute to its stability and persistence in the environment .

Properties

CAS No.

89160-42-9

Molecular Formula

C12H6Cl3NO2

Molecular Weight

302.5 g/mol

IUPAC Name

1,4-dichloro-2-(4-chlorophenyl)-5-nitrobenzene

InChI

InChI=1S/C12H6Cl3NO2/c13-8-3-1-7(2-4-8)9-5-11(15)12(16(17)18)6-10(9)14/h1-6H

InChI Key

DPUBLHWLZVEZFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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